N-(5-tert-butyl-2-hydroxyphenyl)acetamide
Description
Properties
CAS No. |
17791-62-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(5-tert-butyl-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-8(14)13-10-7-9(12(2,3)4)5-6-11(10)15/h5-7,15H,1-4H3,(H,13,14) |
InChI Key |
BPTVKVHFORARFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Acetylation of 2-Amino-5-tert-butylphenol
The direct acetylation of 2-amino-5-tert-butylphenol represents the most straightforward route. This method involves treating the amine precursor with acetic anhydride or acetyl chloride under mild conditions:
Procedure :
- Reagent Mixing : 2-Amino-5-tert-butylphenol (1 eq) is dissolved in tetrahydrofuran (THF) or ethyl acetate.
- Acetylation : Acetic anhydride (1.2 eq) is added dropwise at 0–5°C to minimize side reactions.
- Quenching and Isolation : The reaction is stirred for 12–24 hours, followed by quenching with ice water. The precipitate is filtered and recrystallized from ethanol/water.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 87–95% | |
| Solvent | THF, ethyl acetate | |
| Catalyst | None (base-free) |
This method avoids harsh conditions but requires access to 2-amino-5-tert-butylphenol, which itself demands multi-step synthesis.
Friedel-Crafts Alkylation of N-(2-Hydroxyphenyl)acetamide
Introducing the tert-butyl group via Friedel-Crafts alkylation leverages the hydroxyl group’s activating effect on the aromatic ring:
Procedure :
- Substrate Preparation : N-(2-Hydroxyphenyl)acetamide is synthesized by acetylation of 2-aminophenol.
- Alkylation : The substrate is reacted with tert-butanol in dichloromethane or toluene, catalyzed by concentrated sulfuric acid (95–99.9%) at 10–30°C.
- Workup : The mixture is neutralized, washed, and purified via silica gel chromatography.
Mechanistic Insight :
The hydroxyl group directs electrophilic substitution to the 5-position (para), while the acetamide’s electron-withdrawing nature moderates reactivity. Excess tert-butanol risks di-alkylation, necessitating stoichiometric control.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Catalyst | H₂SO₄ (95–99.9%) | |
| Reaction Time | 12–48 hours |
Multi-Step Synthesis from Meta-Aminophenol
Adapted from patent literature, this approach involves sequential acetylation, alkylation, and hydrolysis:
Procedure :
- Acetylation : Meta-aminophenol is acetylated with acetic anhydride in acetic acid at 40–80°C to yield N-(3-hydroxyphenyl)acetamide.
- Di-tert-butylation : The intermediate is reacted with tert-butanol and H₂SO₄, achieving dialkylation at the 2- and 4-positions.
- Regioselective Modification : For mono-alkylation, reduced tert-butanol equivalents and shorter reaction times (6–12 hours) are employed.
Challenges :
- Positional selectivity requires precise temperature control (10–30°C).
- Hydrolysis of the acetamide group must be avoided by maintaining neutral pH during workup.
Catalytic and Solvent Effects
Acid Catalysts
Concentrated sulfuric acid remains the most effective catalyst for Friedel-Crafts alkylation, achieving yields up to 85%. Alternatives like Fe(OTf)₃ in solvent-free conditions offer greener profiles but require higher temperatures (20–50°C).
Solvent Systems
- Polar Aprotic Solvents : THF and dimethylformamide (DMF) enhance acetylation rates but complicate purification.
- Non-Polar Solvents : Toluene and dichloromethane improve alkylation regioselectivity by stabilizing carbocation intermediates.
Comparative Table :
| Solvent | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| THF | Acetylation | 93 | |
| Dichloromethane | Alkylation | 85 | |
| Solvent-Free | Alkylation | 78 |
Advanced Protection-Deprotection Strategies
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The acetamide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 5-tert-butyl-2-hydroxybenzaldehyde or 5-tert-butyl-2-hydroxybenzoquinone.
Reduction: Formation of 5-tert-butyl-2-hydroxyaniline.
Substitution: Formation of 5-tert-butyl-2-hydroxy-4-nitrophenylacetamide or 5-tert-butyl-2-hydroxy-4-bromophenylacetamide.
Scientific Research Applications
N-(5-tert-butyl-2-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as antiviral and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Physicochemical Properties
The tert-butyl group in N-(5-tert-butyl-2-hydroxyphenyl)acetamide enhances lipophilicity and steric bulk, which contrasts with other substituents in similar compounds. For example:
- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (): Substitution with electron-withdrawing trichloromethyl groups reduces electron density on the aromatic ring, affecting crystal packing and solubility. The tert-butyl group in the target compound may improve membrane permeability compared to trichloro derivatives.
- N-(4-nitrophenyl)acetamide derivatives (): Nitro groups introduce strong electron-withdrawing effects, polarizing the molecule and increasing reactivity.
Table 1: Structural and Physical Comparisons
Enzyme Inhibition
- MAO-A and MAO-B Inhibition: Compound N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide () inhibits MAO-A with an IC₅₀ of 0.028 mM, attributed to its planar quinoxaline core. The tert-butyl group in the target compound may hinder planar interactions but could enhance selectivity for hydrophobic binding pockets .
- AChE/BChE Inhibition : Triazole-linked benzothiazole acetamides () show dual inhibition of AChE and BChE. The hydroxyl group in the target compound mimics the hydrogen-bonding interactions seen in these inhibitors, though the tert-butyl group may reduce potency due to steric effects .
Antimicrobial Activity
- Gram-Positive Bacteria : Acetamide derivatives with benzo[d]thiazole-sulfonyl groups (e.g., compound 47 , ) exhibit potent antimicrobial activity. The tert-butyl group in the target compound lacks the sulfonyl moiety critical for bacterial membrane disruption, suggesting weaker activity .
Antiviral Potential
- SARS-CoV-2 Mpro Inhibition: Pyridine-containing acetamides like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide () bind viral proteases via H-bonds and hydrophobic interactions. The target compound’s hydroxyl group could mimic pyridine’s interactions, but the tert-butyl group may limit fit in the enzyme’s lateral pocket .
Key Differentiators and Implications
- Lipophilicity vs. Reactivity : The tert-butyl group enhances lipid solubility but may reduce metabolic stability compared to halogenated analogs (e.g., trichloro derivatives in ).
- Target Selectivity : Unlike planar MAO inhibitors (), the steric bulk of the tert-butyl group may shift selectivity toward less sterically constrained targets like kinases or membrane receptors.
- Drug Likeliness : The hydroxyl group improves solubility relative to purely hydrophobic analogs (e.g., 5RH3 in ), balancing logP values for better bioavailability .
Biological Activity
N-(5-tert-butyl-2-hydroxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound features a hydroxyl group and a tert-butyl substituent on the aromatic ring, which may influence its lipophilicity and biological interactions. The presence of the acetamide functional group is significant for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : 5-tert-butyl-2-hydroxyaniline and acetic anhydride or acetyl chloride.
- Reaction Conditions : The reaction is usually performed under basic conditions, often using triethylamine as a catalyst in an organic solvent like dichloromethane.
- Yield : The yield can vary depending on the specific conditions used, but optimized methods can lead to high yields suitable for further biological testing.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, modulating biochemical pathways.
- Receptor Binding : The compound could bind to specific receptors, influencing physiological responses.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various pathogens, suggesting potential applications in treating infections.
Antioxidant Activity
The compound has been evaluated for its antioxidant capabilities. In vitro tests demonstrated that it can scavenge free radicals effectively:
| Compound | % Inhibition (ABTS Radical Scavenging) | IC50 (mM) |
|---|---|---|
| This compound | 85% at 10 μM | 0.42 |
This indicates a strong potential for use in formulations aimed at reducing oxidative damage.
Anti-inflammatory Effects
In studies assessing inflammatory responses, this compound was found to significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), suggesting anti-inflammatory properties:
| Concentration (μM) | % Inhibition of NO Production |
|---|---|
| 0.1 | 79.66% |
| 1 | 86.75% |
| 10 | 91.73% |
Case Studies
- Antifungal Activity : A study explored the antifungal effects against Fusarium oxysporum, demonstrating that modifications in the alkyl chain enhanced activity, indicating that similar derivatives of this compound could be promising antifungal agents.
- Cytotoxicity Testing : The compound was tested against various cancer cell lines using MTT assays, showing low cytotoxicity while maintaining antioxidant activity, making it a candidate for further pharmacological exploration.
Q & A
Q. What are the optimal synthetic routes for N-(5-tert-butyl-2-hydroxyphenyl)acetamide?
The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 5-tert-butyl-2-aminophenol with chloroacetyl chloride or acetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions . Reaction monitoring via TLC (using ethyl acetate/hexane as eluents) ensures completion. Purification often involves recrystallization from pet-ether or acetonitrile to achieve >95% purity . Yield optimization requires precise stoichiometry and temperature control (e.g., 4-hour reflux at 80°C) .
Q. How is this compound characterized structurally?
Key techniques include:
Q. What are the solubility and stability profiles of this compound?
The compound is soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly soluble in water. Stability studies indicate degradation under prolonged UV exposure or acidic conditions. Storage at −20°C in amber vials is recommended for long-term stability .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity?
Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., tert-butyl at position 5) enhance lipophilicity and membrane permeability, potentially improving bioavailability. Conversely, electron-withdrawing groups (e.g., nitro at position 4) may reduce metabolic stability . Comparative assays with analogs like N-(5-chloro-2-hydroxyphenyl)acetamide (CAS 26488-93-7) reveal differences in enzyme inhibition (e.g., lipoxygenase IC₅₀ values) .
Q. How to reconcile contradictory data on this compound’s reactivity in different studies?
Discrepancies in reaction yields or biological activity may arise from:
- Solvent effects : Polar solvents stabilize the amide bond but may hinder crystallization.
- Substituent electronic effects : Bulkier groups (e.g., tert-butyl) sterically hinder nucleophilic attack, altering reaction kinetics .
- Analytical thresholds : Detection limits in HPLC or NMR (e.g., minor impurities below 0.5% may go undetected) .
Q. What computational methods predict the compound’s physicochemical properties?
- HOMO-LUMO analysis : Predicts redox behavior; lower bandgap (e.g., 4.5 eV) correlates with higher reactivity .
- Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (phenolic oxygen) for hydrogen-bonding interactions .
- DFT calculations : Optimize geometry and simulate IR spectra to validate experimental data .
Q. What experimental designs mitigate synthetic byproducts?
- Stepwise purification : Use column chromatography (silica gel, 60–120 mesh) after recrystallization to remove regioisomers .
- Protecting groups : Temporarily block the phenolic -OH with acetyl groups to prevent side reactions during amidation .
- Kinetic control : Lower reaction temperatures (e.g., 50°C) favor amide formation over hydrolysis .
Q. How to assess environmental and toxicity risks in lab settings?
- Ecotoxicity : Follow OECD Guideline 202 (Daphnia magna assay) for aquatic toxicity. The compound’s logP (~2.8) suggests moderate bioaccumulation potential .
- Health hazards : Acute toxicity (LD₅₀ > 500 mg/kg in rats) indicates low oral toxicity, but PPE (gloves, goggles) is mandatory due to suspected mutagenicity .
Methodological Notes
- Contradictory data resolution : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR) .
- Safety protocols : Follow OSHA standards for handling acetamide derivatives, including fume hood use and waste neutralization .
- Advanced characterization : Single-crystal X-ray diffraction (as in ) resolves ambiguous stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
